molecular formula C15H12BrFO3 B2889261 2-(4-Bromo-2-fluorophenoxy)benzyl acetate CAS No. 478032-48-3

2-(4-Bromo-2-fluorophenoxy)benzyl acetate

Cat. No.: B2889261
CAS No.: 478032-48-3
M. Wt: 339.16
InChI Key: LDUHWRDDQYXVRJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenoxy)benzyl acetate is a chemical compound with the molecular formula C15H12BrFO3. It has gained significant attention in various fields of research due to its potential biological activity and applications.

Preparation Methods

The synthesis of 2-(4-Bromo-2-fluorophenoxy)benzyl acetate typically involves the reaction of 4-bromo-2-fluorophenol with benzyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-Bromo-2-fluorophenoxy)benzyl acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)benzyl acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)benzyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(4-Bromo-2-fluorophenoxy)benzyl acetate can be compared with other similar compounds, such as:

    4-Bromo-2-fluorobenzoic acid: This compound is used in the synthesis of biaryl intermediates and has similar chemical properties.

    2-(4-Bromo-2-fluorophenoxy)benzyl alcohol: This compound is structurally similar but has different functional groups, leading to different chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[2-(4-bromo-2-fluorophenoxy)phenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-10(18)19-9-11-4-2-3-5-14(11)20-15-7-6-12(16)8-13(15)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUHWRDDQYXVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1OC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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